Product packaging for Butyl ethyl disulfide(Cat. No.:CAS No. 63986-03-8)

Butyl ethyl disulfide

Cat. No.: B1595111
CAS No.: 63986-03-8
M. Wt: 150.3 g/mol
InChI Key: QEYJAENSRLNDFW-UHFFFAOYSA-N
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Description

Foundational Principles of Disulfide Chemistry in Organic Systems

Disulfides are a class of organosulfur compounds characterized by a sulfur-sulfur (S-S) covalent bond. wikipedia.org This disulfide linkage is a crucial functional group in a vast array of organic molecules and plays a significant role in the structure and function of proteins. wikipedia.orglibretexts.org The formation of a disulfide bond typically occurs through the oxidation of two thiol (R-SH) groups, a reaction that can be facilitated by mild oxidizing agents. libretexts.orgpearson.com This process is reversible, and the cleavage of the S-S bond, often the weakest bond within an organic molecule, can be achieved through reduction, reforming the thiol groups. wikipedia.org

In biological systems, the disulfide bond is most notably present in the amino acid cystine, which is formed by the oxidation of two cysteine residues. wikipedia.org These disulfide bridges are vital for stabilizing the tertiary and quaternary structures of proteins. wikipedia.org The reversible nature of disulfide bond formation and cleavage is also harnessed in various biological processes, including redox signaling, through reactions like thiol-disulfide exchange. wikipedia.org This exchange, facilitated by enzymes such as thioredoxin, allows for the rearrangement of disulfide bonds within or between proteins, altering their conformation and activity. wikipedia.org

Classification and Structural Characteristics of Butyl Ethyl Disulfide within Dialkyldisulfides

This compound is classified as an organic disulfide, specifically a dialkyldisulfide. nih.govhmdb.ca This class of compounds is defined by the presence of a disulfide group (R-SS-R') where both R and R' are alkyl groups. hmdb.ca this compound is further categorized as an unsymmetrical or mixed disulfide because the two alkyl groups attached to the sulfur atoms are different: a butyl group and an ethyl group. wikipedia.org This is in contrast to symmetrical disulfides, which possess two identical alkyl groups. wikipedia.org

The structural formula of this compound is CH₃CH₂SS(CH₂)₃CH₃. uni.lu Its key structural and chemical properties are summarized in the interactive data table below.

Data sourced from PubChem and NIST WebBook. nih.govuni.lunist.gov

Overview of Current Academic Research Trajectories for this compound

Academic research on this compound appears to be focused on a few key areas, primarily its occurrence in nature, its synthesis, and its potential applications in various fields. While the volume of research specifically on this compound is not extensive, it is often studied within the broader context of dialkyldisulfides and their roles in flavor and fragrance chemistry, as well as in material science. hmdb.ca

One significant area of research is its identification as a volatile organic compound in various natural products. For instance, it has been identified as a component of the essential oil of Ferula assa-foetida, where it contributes to the plant's characteristic aroma. researcher.life Studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and related compounds in plant extracts. researcher.life

In the field of synthetic organic chemistry, research has explored methods for the preparation of unsymmetrical disulfides like this compound. These methods often involve the reaction of a thiol with a sulfenyl halide or the oxidation of a mixture of two different thiols. The development of efficient and selective synthetic routes to unsymmetrical disulfides is an ongoing area of interest.

Furthermore, research into the chemical reactions of disulfides, including this compound, continues to be an active field. For example, the oxidation of dialkyl disulfides can lead to the formation of thiosulfinates and other oxidized sulfur compounds, which have their own unique chemical properties and potential applications. acs.org The study of the photodissociation dynamics of related disulfide compounds, such as tert-butyl disulfide, provides insights into the fundamental bond-breaking processes of the S-S and C-S bonds. aip.org

A summary of representative research involving this compound and related compounds is presented in the interactive table below.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S2 B1595111 Butyl ethyl disulfide CAS No. 63986-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(ethyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14S2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYJAENSRLNDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213901
Record name Butyl ethyl disulfide
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Molecular Weight

150.3 g/mol
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Physical Description

Clear, colourless or pale yellow liquid; Sulfureous aroma
Record name Butyl ethyl disulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Butyl ethyl disulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.954-0.964 (20°)
Record name Butyl ethyl disulfide
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CAS No.

63986-03-8
Record name Butyl ethyl disulfide
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Record name Butyl ethyl disulfide
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Record name Butyl ethyl disulfide
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Record name BUTYL ETHYL DISULFIDE
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Record name Butyl ethyl disulfide
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Ii. Advanced Synthetic Methodologies for Butyl Ethyl Disulfide

Direct Synthesis Strategies for Unsymmetrical Dialkyl Disulfides

Direct synthesis strategies for producing unsymmetrical dialkyl disulfides like butyl ethyl disulfide primarily focus on the controlled formation of the disulfide bond between a butyl and an ethyl sulfur moiety. Key approaches include oxidative coupling reactions, thiol-disulfide exchange reactions, and electrochemical methods.

Oxidative Coupling Reactions for this compound Formation

Oxidative coupling reactions involve the direct oxidation of a mixture of butanethiol and ethanethiol (B150549) to form the desired this compound. To favor the formation of the unsymmetrical disulfide over the symmetrical ones (dibutyl disulfide and diethyl disulfide), specific catalysts and reaction conditions are employed. A notable approach is the use of base-catalyzed aerobic oxidation. In this method, a mixture of 1-butanethiol and ethanethiol is subjected to oxidation by air in the presence of a base catalyst. The choice of base and solvent is critical to achieving high selectivity for the unsymmetrical product.

For instance, the use of alkali metal carbonates, such as potassium or cesium carbonate, has been shown to be effective in promoting the cross-dehydrogenative coupling of thiols. rsc.org The reaction proceeds under mild conditions and utilizes molecular oxygen from the air as a green oxidant. The general scheme for this reaction is as follows:

CH₃(CH₂)₃SH + CH₃CH₂SH + O₂ --(Base Catalyst)--> CH₃(CH₂)₃S-SCH₂CH₃ + H₂O

The selectivity of the reaction is influenced by the statistical distribution of the thiolates and their relative oxidation rates. While achieving perfect selectivity can be challenging, careful optimization of reaction parameters can significantly enhance the yield of this compound.

Table 1: Illustrative Examples of Base-Catalyzed Aerobic Oxidative Coupling of Thiols This table presents representative data for the synthesis of unsymmetrical disulfides using methodologies applicable to this compound.

EntryThiol 1Thiol 2Base CatalystSolventYield of Unsymmetrical Disulfide (%)
11-ButanethiolEthanethiolK₂CO₃Acetonitrile65
21-PentanethiolPropanethiolCs₂CO₃DMF72
31-HexanethiolEthanethiolK₂CO₃Toluene68

Thiol-Disulfide Exchange Reactions in the Context of this compound Synthesis

Thiol-disulfide exchange reactions provide a more controlled pathway to unsymmetrical disulfides. nih.gov This method involves the reaction of a thiol with a symmetrical disulfide. To synthesize this compound, one could react 1-butanethiol with diethyl disulfide or ethanethiol with dibutyl disulfide. The equilibrium nature of this reaction often requires strategic manipulation to favor the desired unsymmetrical product.

A key factor in driving the reaction towards the unsymmetrical product is the difference in the pKa of the participating thiols. researchgate.net The general reaction is as follows:

CH₃(CH₂)₃SH + CH₃CH₂S-SCH₂CH₃ ⇌ CH₃(CH₂)₃S-SCH₂CH₃ + CH₃CH₂SH

To enhance the efficiency and selectivity of this exchange, catalytic systems are often employed. For example, palladium complexes have been demonstrated to catalyze thiol-disulfide exchange reactions effectively. A simple system of palladium(II) chloride in dimethyl sulfoxide (DMSO) can facilitate the synthesis of unsymmetrical disulfides from a thiol and a symmetrical disulfide with high functional group tolerance and operational simplicity. acs.org

Table 2: Representative Thiol-Disulfide Exchange Reactions for Unsymmetrical Disulfide Synthesis This table provides examples of thiol-disulfide exchange reactions that are analogous to the synthesis of this compound.

EntryThiolSymmetrical DisulfideCatalystSolventYield of Unsymmetrical Disulfide (%)
11-ButanethiolDiethyl disulfidePdCl₂DMSO85
21-PentanethiolDipropyl disulfideNone (thermal)Toluene55 (equilibrium mixture)
3BenzylthiolDiethyl disulfidePdCl₂DMSO92

Electrochemical Approaches to Asymmetric Disulfide Bond Formation

Electrochemical methods offer a reagent-free and environmentally friendly alternative for the synthesis of unsymmetrical disulfides. These approaches typically involve the anodic oxidation of a mixture of two different thiols. By controlling the electrode potential, it is possible to selectively oxidize the thiols to their corresponding thiyl radicals, which can then couple to form the disulfide bond.

The formation of this compound via this method would involve the co-electrolysis of 1-butanethiol and ethanethiol. The selectivity towards the unsymmetrical product is dependent on factors such as the relative concentrations of the thiols, the electrode material, and the supporting electrolyte. While the statistical formation of all three possible disulfides (this compound, dibutyl disulfide, and diethyl disulfide) is a challenge, optimization of the electrochemical parameters can favor the desired cross-coupling product.

Recent advancements in electro-organic synthesis have demonstrated the feasibility of preparing unsymmetrical disulfides with good yields. The use of undivided cells and specific mediator systems can further enhance the efficiency and selectivity of the process.

Catalytic Systems in this compound Synthesis and Related Disulfides

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Various catalytic systems, including phase transfer catalysis and transition metal catalysis, have been developed to facilitate the formation of the unsymmetrical disulfide bond.

Phase Transfer Catalysis for Alkyl Disulfide Production

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. For the synthesis of this compound, PTC can be employed in the reaction of an alkyl halide with a thiolate salt. For instance, the reaction between butyl bromide and sodium ethyl thiolate, or ethyl bromide and sodium butyl thiolate, can be facilitated by a phase transfer catalyst.

The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the thiolate anion from the aqueous phase to the organic phase containing the alkyl halide, where the nucleophilic substitution reaction occurs. This method allows for the use of readily available and inexpensive starting materials and often proceeds under mild reaction conditions.

A study on the synthesis of sec-butyl disulfide, a structural isomer of this compound, utilized tetrabutylammonium bromide as a phase transfer catalyst in the reaction of sec-butyl chloride with sulfur and sodium hydroxide, achieving a high yield. core.ac.uk This demonstrates the potential of PTC for the synthesis of related unsymmetrical dialkyl disulfides.

Table 3: Illustrative Phase Transfer Catalysis Conditions for Unsymmetrical Disulfide Synthesis This table showcases representative conditions for PTC-mediated synthesis of unsymmetrical disulfides, applicable to this compound.

EntryAlkyl Halide 1Sulfur Source (Thiolate Precursor)Phase Transfer CatalystOrganic SolventAqueous PhaseYield (%)
11-BromobutaneSodium EthanethiolateTetrabutylammonium BromideTolueneWater88
21-BromoethaneSodium ButanethiolateTetrabutylammonium BromideDichloromethaneWater85
31-ChlorobutaneSodium EthanethiolateAliquat 336HeptaneWater82

Transition Metal-Catalyzed Disulfide Metathesis and Its Relevance to this compound

Transition metal catalysis offers another sophisticated route for the synthesis of unsymmetrical disulfides through a process known as disulfide metathesis (or exchange). In this reaction, a mixture of two different symmetrical disulfides, such as dibutyl disulfide and diethyl disulfide, is treated with a transition metal catalyst to promote the scrambling of the disulfide bonds, leading to an equilibrium mixture containing the unsymmetrical this compound.

CH₃(CH₂)₃S-S(CH₂)₃CH₃ + CH₃CH₂S-SCH₂CH₃ --(Transition Metal Catalyst)--> 2 CH₃(CH₂)₃S-SCH₂CH₃

Various transition metals, including palladium, rhodium, and others, have been shown to catalyze this transformation. The mechanism often involves the oxidative addition of the disulfide bond to the metal center, followed by reductive elimination to form the new disulfide products. By carefully selecting the catalyst and reaction conditions, the equilibrium can be influenced to favor the formation of the desired unsymmetrical disulfide. While direct examples for this compound are not extensively documented in readily available literature, the principles of transition metal-catalyzed disulfide metathesis are well-established and applicable to its synthesis.

Polymerization-Based Syntheses of Disulfide-Containing Macromolecules

The synthesis of macromolecules containing disulfide bonds, analogous to the simple structure of this compound, has garnered significant attention for creating advanced functional polymers. These polymers can possess dynamic properties, degradability, and responsiveness to stimuli. Methodologies for creating these materials can be broadly categorized into the polymerization of disulfide-containing monomers and the post-polymerization modification of existing polymer chains.

The creation of polymers with disulfide functionalities begins with the strategic design and synthesis of suitable monomers. These monomers are essentially molecules that contain a disulfide bond, similar to that in this compound, but are also equipped with a polymerizable group. The choice of this group dictates the polymerization method that can be employed.

Common strategies for monomer design include:

Cyclic Disulfide Monomers: Strained cyclic monomers containing a disulfide bond are frequently used in ring-opening polymerization (ROP). For example, 1,4,5-oxadithiepan-2-one (OTP), a seven-membered lactone containing a disulfide linkage, was specifically designed as an analogue to ε-caprolactone to undergo controlled living polymerization. Another example is the six-membered cyclic olefin, 3,6-dihydro-1,2-dithiine, which can be prepared via ring-closing metathesis of the commercially available diallyl disulfide.

Vinyl- and Acrylate-Based Monomers: Monomers featuring vinyl, acrylate, or methacrylate groups linked to a disulfide moiety are suitable for free-radical polymerization. A prominent example involves monomers containing a pyridyl disulfide group, such as N-[2-(2-pyridyldithio)]ethyl methacrylamide. The pyridyl disulfide group is particularly useful as it allows for facile post-polymerization modification.

Bifunctional Monomers for Step-Growth Polymerization: Dithiol compounds can be considered monomeric precursors for oxidative polymerization, where the disulfide bond is formed in situ during the polymerization process. Similarly, disulfide-containing bis(acrylamide) monomers, like N,N'-cystamine-bisacrylamide, can be copolymerized with primary amines via Michael addition to form poly(amidoamine)s with disulfide bonds integrated into the backbone.

The table below summarizes representative examples of monomers designed for synthesizing disulfide-containing polymers.

Table 1: Examples of Disulfide-Containing Monomers
Monomer Type Specific Example Polymerizable Group Target Polymerization Method
Cyclic Lactone 1,4,5-oxadithiepan-2-one (OTP) Lactone Ring-Opening Polymerization (ROP)
Cyclic Olefin 3,6-dihydro-1,2-dithiine Cyclic Olefin Ring-Opening Metathesis Polymerization (ROMP)
Methacrylamide N-[2-(2-pyridyldithio)]ethyl methacrylamide Methacrylamide Free-Radical Polymerization (FRP)
Bis(acrylamide) N,N'-cystamine-bisacrylamide Acrylamide Michael Addition (Step-Growth)
Dithiol Various aliphatic and alkoxy dithiols Thiol Oxidative Polymerization (Step-Growth)

Disulfide units can be strategically placed either within the main chain (backbone) of a polymer or as pendant groups attached to the backbone (side chains). The location of the disulfide bond significantly influences the polymer's properties, particularly its degradation behavior.

Incorporation into Polymer Backbones: Placing disulfide bonds in the polymer backbone creates materials that can degrade into smaller fragments upon cleavage of the S-S bond. This is a key feature for creating bioreducible or degradable polymers. Several polymerization techniques achieve this:

Ring-Opening Polymerization (ROP): Cyclic monomers containing an endocyclic disulfide bond, such as 1,2-dithiolanes or the aforementioned OTP, can be polymerized to yield linear polymers with repeating disulfide units in the backbone. For instance, the polymerization of OTP using diphenylphosphate as a catalyst produces poly(disulfide)s with controlled molecular weights and very narrow polydispersity indices (PDI < 1.1).

Ring-Opening Metathesis Polymerization (ROMP): This method is effective for polymerizing cyclic olefins. The ROMP of disulfide-containing cyclic olefins, or their copolymerization with other monomers like cyclooctene, successfully embeds disulfide linkages into the backbone of polyolefins.

Oxidative Polymerization: This step-growth method involves the oxidation of dithiol monomers to form disulfide bonds, thereby constructing the polymer chain. High molecular weight poly(disulfide)s can be synthesized in aqueous media by exposing dithiol compounds to a mild oxidizing system, such as oxygen and dilute hydrogen peroxide, in the presence of a tertiary amine catalyst.

Condensation and Polyaddition Reactions: Disulfide-containing monomers with two reactive functional groups can undergo step-growth polymerization. A common example is the Michael addition reaction between N,N'-cystamine-bisacrylamide and various primary amines to synthesize poly(amidoamine)s with disulfide bonds regularly spaced along the backbone.

Incorporation into Polymer Side Chains: Attaching disulfide groups as pendant functionalities allows for the polymer backbone to remain intact while enabling the cleavage of side chains or attached molecules. This approach provides opportunities for chemical modification through thiol-disulfide exchange reactions.

Free-Radical Polymerization (FRP): The most common method involves the FRP of vinyl or acrylate monomers that have a disulfide-containing pendant group. Monomers bearing a pyridyl disulfide (PDS) moiety are particularly useful. The PDS group can readily react with external thiols to attach other molecules, releasing 2-pyridinethione, a stable byproduct that drives the reaction to completion.

Cationic Polymerization: Monomers containing both a group susceptible to cationic polymerization (like a vinyl ether) and a disulfide unit have been developed. Cationic polymerization of such a monomer can yield a linear polymer with intact disulfide units in the side chains.

Table 2: Comparison of Polymerization Methods for Disulfide Incorporation

Polymerization Method Location of Disulfide Monomer Examples Key Features
Ring-Opening Polymerization (ROP) Backbone 1,4,5-oxadithiepan-2-one Can achieve living polymerization with narrow MWDs.
Ring-Opening Metathesis Polymerization (ROMP) Backbone 3,6-dihydro-1,2-dithiine, Diallyl disulfide Integrates disulfide units into polyolefin backbones.
Oxidative Polymerization Backbone Aliphatic dithiols Forms disulfide bond during polymerization; can be done in aqueous media.
Free-Radical Polymerization (FRP) Side Chain Pyridyl disulfide methacrylamide Allows for versatile post-polymerization modification via thiol-disulfide exchange.

An alternative to polymerizing disulfide-containing monomers is to first synthesize a polymer with suitable reactive groups and then introduce the disulfide functionality through chemical modification. This approach offers flexibility in designing complex macromolecular architectures.

Key strategies include:

Thiolation and Subsequent Oxidation: Polymers containing reactive groups like primary amines (e.g., polyethylenimine or polylysine) can be "thiolated" by reacting them with reagents like 2-iminothiolane. This process converts the amine groups into thiol groups. The newly formed thiol groups can then be oxidized to form disulfide cross-links between polymer chains or within the same chain.

Thiol-Disulfide Exchange on Pendant Groups: As mentioned previously, polymers synthesized with pendant pyridyl disulfide groups are primed for post-polymerization modification. These polymers can be reacted with a wide variety of thiol-containing molecules to attach new functionalities via a stable disulfide linkage. For example, this method can be used to graft proteins or peptides onto a synthetic polymer backbone.

Modification using Disulfide-Containing Reagents: A pre-formed polymer with reactive side chains (e.g., alcohols or amines) can be modified by coupling it with a molecule that already contains a disulfide bond and a complementary reactive group. For instance, a polymer with pendant alcohol groups can be reacted with a disulfide-containing carboxylic acid to form ester linkages, thereby introducing disulfide functionality into the side chains.

These post-modification techniques are powerful tools for fine-tuning the properties of polymers and creating highly functional materials with precisely located disulfide bonds.

Iii. Mechanistic Investigations of Butyl Ethyl Disulfide Reactivity

Fundamental Redox Chemistry of the Disulfide Bond in Butyl Ethyl Disulfide

The disulfide bond is redox-active, meaning it can undergo both oxidation and reduction, leading to a variety of sulfur-containing species. The core of this reactivity lies in the ability of the sulfur atoms to exist in multiple oxidation states.

Oxidation: The oxidation of dialkyl disulfides like this compound can be achieved with various oxidizing agents, such as hydrogen peroxide (H₂O₂), often catalyzed by metal complexes like methyltrioxorhenium(VII) (MTO). cmu.edu The initial oxidation product is typically a thiosulfinate (RS(O)SR'). For this compound, this would result in two possible isomers: butyl ethyl thiosulfinate and ethyl butyl thiosulfinate. This first oxidation step is generally faster than subsequent oxidations. cmu.edu Further oxidation of the thiosulfinate can occur, leading to the formation of a thiosulfonate (RS(O)₂SR'), and eventually, cleavage of the S-S bond can yield sulfonic acids (RSO₃H). cmu.edu In the absence of an excess of the oxidizing agent, thiosulfinates have been observed to undergo disproportionation to form a disulfide and a thiosulfonate. cmu.edu

The general pathway for the oxidation of a disulfide is as follows: RSSR' (Disulfide) → RS(O)SR' (Thiosulfinate) → RS(O)₂SR' (Thiosulfonate)

Kinetic studies on the MTO-catalyzed oxidation of symmetric disulfides with H₂O₂ have shown that the reaction involves two active peroxorhenium catalysts. The reactivities of these catalysts are similar, with rate constants depending on the alkyl substituents on the disulfide. cmu.edu

Reduction: The reduction of the disulfide bond in this compound cleaves the S-S linkage to yield two separate thiol molecules: ethanethiol (B150549) and butanethiol. This transformation is fundamental in many biological and chemical systems.

RSSR' + 2[H] → RSH + R'SH

This reduction can be accomplished by various reducing agents. A common class of reagents for this purpose is phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are effective in aqueous solutions. nih.gov The mechanism of reduction by phosphines is proposed to be a bimolecular nucleophilic substitution (Sₙ2) reaction, where the phosphorus atom attacks one of the sulfur atoms of the disulfide bond. nih.gov Another important category of reduction occurs via thiol-disulfide exchange, which is detailed in section 3.4.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by the properties of the C-S and S-S bonds. The S-S bond is significantly weaker than C-C or C-H bonds, making it the most likely point of initial reaction.

Thermodynamics: The bond dissociation energy (BDE) for the S-S bond in typical dialkyl disulfides is approximately 60 kcal/mol (251 kJ/mol). wikipedia.org This value is lower than that for C-S bonds (around 73 kcal/mol), indicating that S-S bond homolysis is a more thermodynamically favorable process than C-S bond cleavage. tuwien.at Theoretical calculations for dibutyl disulfide, a close symmetrical analogue, place the S-S BDE at about 68 kcal/mol. researchgate.net The non-planar gauche conformation, with a C-S-S-C dihedral angle approaching 90°, is generally the most stable, as it minimizes steric repulsion between the alkyl groups and lone pairs on the sulfur atoms. Rotational barriers around the S-S bond for dialkyl disulfides are estimated to be in the range of 8–15 kcal/mol, with bulkier substituents like butyl groups leading to higher energy barriers for rotation.

Reaction Kinetics: Kinetic studies provide quantitative insight into reaction rates. For the oxidation of disulfides, rates are dependent on the structure of the disulfide and the reaction conditions. The rates of thiol-disulfide exchange reactions are highly dependent on the nucleophilicity of the attacking thiolate anion and steric hindrance at the disulfide bridge. cdnsciencepub.com Activation energies for thiol-disulfide exchange in solution typically fall within the range of 30–70 kJ/mol. nih.govpnas.org

Below is a table summarizing kinetic and thermodynamic data for reactions involving analogous disulfides.

Interactive Table: Kinetic and Thermodynamic Data for Disulfide Reactions

Parameter Compound/Reaction System Value Source(s)
S-S Bond Dissociation Energy General Dialkyl Disulfide ~60 kcal/mol (251 kJ/mol) wikipedia.org
S-S Bond Dissociation Energy Dibutyl Disulfide ~68 kcal/mol researchgate.net
S-S Rotational Barrier General Dialkyl Disulfide 8-15 kcal/mol
Activation Energy (Eₐ) Thiol-Disulfide Exchange (in solution) 30-70 kJ/mol nih.govpnas.org
Second-Order Rate Constant (k) DTT reduction of disulfide bonds 5.0 - 6.54 M⁻¹s⁻¹ pnas.org
Rate Constant (kₐ) MTO-catalyzed oxidation of Dibutyl Disulfide 22 L mol⁻¹s⁻¹ cmu.edu
Rate Constant (kₐ) MTO-catalyzed oxidation of Di-p-tolyl Disulfide 1.4 L mol⁻¹s⁻¹ cmu.edu

Mechanisms of Unimolecular and Radical-Initiated Decomposition of this compound Analogues

The thermal or photochemical decomposition of dialkyl disulfides proceeds through complex mechanisms, often involving radical intermediates. Studies on analogues such as di-tert-butyl disulfide provide a model for these processes. mit.edursc.org

Unimolecular Decomposition: At elevated temperatures, dialkyl disulfides can undergo unimolecular decomposition. For di-tert-butyl disulfide, a concerted unimolecular pathway has been identified as a key reaction, leading to the formation of isobutene and tert-butyl hydrodisulfide (t-BuSSH). mit.edu This type of reaction involves a cyclic transition state and avoids the formation of free radicals in the initial step. Another pathway involves the elimination of H₂S from the hydrodisulfide intermediate. rsc.org

Radical-Initiated Decomposition: This is a more common pathway, especially under photolytic conditions or in the presence of radical initiators. The initial step is typically the homolytic cleavage (homolysis) of the weakest bond in the molecule. scispace.com

S-S Bond Homolysis: Given its lower bond dissociation energy, the disulfide bond is often the first to break, generating two thiyl radicals (RS•). For this compound, this would yield an ethylthiyl radical (CH₃CH₂S•) and a butylthiyl radical (CH₃(CH₂)₃S•). CH₃CH₂SS(CH₂)₃CH₃ → CH₃CH₂S• + •S(CH₂)₃CH₃

C-S Bond Homolysis: While less favorable, C-S bond cleavage can also occur, yielding an alkyl radical and a perthiyl radical (RSS•). tuwien.at

Once formed, these highly reactive thiyl radicals can participate in a variety of subsequent reactions:

Hydrogen Abstraction: Thiyl radicals can abstract a hydrogen atom from another disulfide molecule or from a solvent molecule, leading to the formation of a thiol and a new carbon-centered radical.

Disproportionation: Radicals can react with each other in a way that one is oxidized and the other is reduced. For example, two butylthiyl radicals could disproportionate to form butanethiol and thioformaldehyde.

Combination: Radicals can combine to form new, stable molecules. This can include the recombination of two thiyl radicals to reform a disulfide. In a mixture, this can lead to the formation of symmetrical disulfides from an unsymmetrical starting material.

Radical-Disulfide Exchange: A thiyl radical can attack a disulfide bond, displacing another thiyl radical. This chain reaction is key in the equilibration of disulfide mixtures. cdnsciencepub.com R'S• + RSSR → R'SSR + •SR

Thiol-Disulfide Exchange Dynamics Involving this compound Moieties

Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. nih.gov This process is crucial for the formation and rearrangement of disulfide bonds in proteins and synthetic systems. rsc.org

The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻), not the protonated thiol (RSH), on one of the sulfur atoms of the disulfide bond. wikipedia.org Therefore, the reaction rate is highly pH-dependent, increasing at pH values above the pKₐ of the attacking thiol (typically around 8-9), where the thiolate concentration is higher. wikipedia.org

The mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.gov The thiolate nucleophile attacks the disulfide bond along the axis of the S-S bond. This leads to a transient, linear trisulfide-like transition state where the negative charge is shared among the three sulfur atoms. rsc.org Subsequently, the original S-S bond is cleaved, and a new thiol is released as a thiolate leaving group.

R''S⁻ + R-S-S-R' ⇌ [R''S---S(R)---SR']⁻ ⇌ R''-S-S-R + R'S⁻

For an unsymmetrical disulfide like this compound reacting with a generic thiol (R''SH), two exchange reactions are possible, attacking either the sulfur atom bonded to the butyl group or the one bonded to the ethyl group. The steric hindrance imposed by the butyl group would likely make the sulfur atom adjacent to the ethyl group more susceptible to nucleophilic attack. Steric effects have been shown to significantly influence the rates of thiol-disulfide exchange reactions. cdnsciencepub.com The equilibrium position of the exchange is governed by the relative redox potentials of the participating thiol/disulfide pairs. nih.gov

Iv. Biological Activities and Molecular Mechanisms of Action for Butyl Ethyl Disulfide and Analogues

Antimicrobial Efficacy and Mechanistic Studies

Organosulfur compounds, including asymmetric disulfides like butyl ethyl disulfide, are recognized for their antimicrobial properties. Their mechanism of action often involves interaction with vital cellular components of microorganisms, leading to the disruption of essential processes.

Asymmetric disulfides have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov For instance, studies on disulfiram-derived asymmetric disulfides revealed that their inhibitory activity was primarily confined to Gram-positive species such as Bacillus cereus and Listeria monocytogenes. nih.gov The antibacterial efficacy of these compounds is often linked to the length of their hydrocarbon chains, with derivatives having seven or eight carbons showing activity against Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Listeria species. nih.gov

The essential oil of Ferula assa-foetida, which contains (E)-1-propenyl sec-butyl disulfide and (Z)-1-propenyl sec-butyl disulfide as major components, has been shown to be effective against both Gram-positive and Gram-negative bacteria. psu.edunih.govchemmethod.com The minimum inhibitory concentration (MIC) of this essential oil was found to be in the range of 12-24 mg/mL against all tested bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. psu.edu However, another study indicated that Gram-positive bacteria exhibited greater susceptibility to the essential oil compared to Gram-negative bacteria. chemmethod.com

It is important to note that the disulfide linkage is essential for the antibacterial bioactivity of these compounds. mdpi.com The mechanism is thought to involve the formation of disulfide bonds between the organosulfur compounds and free sulfhydryl groups of bacterial enzymes, thereby compromising the integrity of the bacterial membrane. nih.gov

Table 1: Antibacterial Activity of Selected Organosulfur Disulfides

Compound/Extract Target Bacteria Activity/MIC Reference
Disulfiram-derived asymmetric disulfides Gram-positive bacteria (e.g., Bacillus cereus) MIC values vary, with some as low as 1-2 µM nih.gov
Ferula assa-foetida essential oil Gram-positive and Gram-negative bacteria MIC range of 12-24 mg/mL psu.edu
Aryl alkyl disulfides Staphylococcus aureus (including MRSA), Bacillus anthracis Strong in vitro bioactivity, particularly nitrophenyl derivatives core.ac.ukresearchgate.net
Ajoene (B124975) Gram-positive bacteria (e.g., Bacillus cereus, Bacillus subtilis) MIC values of 4 µg/mL mdpi.com

Beyond their antibacterial effects, organosulfur disulfides also exhibit significant antifungal and antiviral properties. Allicin, a well-known compound from garlic, and its derivatives are recognized for their broad-spectrum antimicrobial activity, which includes antifungal action. britannica.com For example, diallyl disulfide (DADS) loaded in niosomes effectively managed fungal burden in mice infected with Candida albicans. mdpi.com The antifungal mechanism of these compounds is believed to involve their reaction with thiol groups in microbial enzymes. mdpi.com Studies on substituted aryl methyl disulfides have shown them to be potent against Aspergillus niger and Aspergillus flavus. researchgate.net

The antiviral potential of organosulfur compounds has also been documented. nih.gov Pre-clinical studies have shown that compounds like ajoene and allitridin possess antiviral activities. nih.gov The proposed mechanisms for their antiviral action include blocking viral entry into host cells and inhibiting viral enzymes such as RNA polymerase. nih.gov For instance, diallyl disulfide has been reported to inhibit the proliferation of HIV-1-infected cells. mdpi.com Furthermore, some unsymmetrical monoterpenylhetaryl disulfides have demonstrated high virus-inhibiting properties, although some also showed significant cytotoxicity. mdpi.com

A key molecular mechanism underlying the antibacterial activity of many disulfides is the inhibition of essential bacterial enzymes. core.ac.ukresearchgate.net One of the primary targets is β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the type II fatty acid biosynthesis pathway of bacteria. nih.govcore.ac.ukresearchgate.net Synthetic alkyl aryl and dialkyl disulfides have been found to be potent inhibitors of FabH in bacteria like Staphylococcus aureus and Bacillus anthracis, including methicillin-resistant S. aureus (MRSA). nih.gov

The inhibitory action is thought to occur through a thiol-disulfide exchange reaction within the bacterial cytoplasm. core.ac.ukresearchgate.net Lipophilic disulfides can cross the bacterial cell membrane and interact with intracellular thiols like coenzyme A (CoA), leading to the formation of mixed alkyl-CoA disulfides. core.ac.ukresearchgate.net These mixed disulfides then act as the direct inhibitors of the FabH enzyme. core.ac.ukresearchgate.net This has been supported by assays showing that aryl alkyl disulfides can directly inhibit purified E. coli FabH in the absence of coenzyme A. mdpi.com The inhibition of FabH disrupts fatty acid synthesis, which is vital for bacterial survival, thus leading to bacterial growth inhibition. core.ac.ukresearchgate.net

Antioxidant Properties and Intracellular Redox Homeostasis Modulation

Organosulfur compounds play a significant role in modulating the cellular redox environment. nih.govresearchgate.net They can act as both antioxidants and pro-oxidants depending on their concentration and the cellular context. nih.gov The ability of these compounds to interact with sulfhydryl groups is central to their capacity to maintain cellular redox homeostasis. nih.gov

At low concentrations, some organosulfur compounds like diallyl disulfide (DADS) exhibit antioxidant activity. nih.gov They can enhance the body's antioxidant defense system by upregulating key antioxidant enzymes and influencing the synthesis and regeneration of glutathione (B108866) (GSH), a primary cellular antioxidant. rsc.org This is partly achieved through the activation of the Nrf2 pathway, a key regulator of cytoprotective genes that control redox balance. nih.govrsc.org

Conversely, at higher concentrations, these same compounds can act as pro-oxidants, inducing oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govnih.gov This dual role allows them to modulate various cellular signaling pathways that are sensitive to the redox state of the cell. nih.gov The interaction with cellular thiols like glutathione can disrupt cellular homeostasis, a mechanism that contributes to their biological activity. nih.gov

Induction of Cellular Responses and Apoptotic Pathways

Organosulfur compounds, including various disulfides, have been shown to induce cellular responses that can lead to apoptosis, or programmed cell death. nih.govkoreamed.org This pro-apoptotic activity is a key area of investigation for its potential therapeutic applications.

Diallyl disulfide (DADS), a major organosulfur compound derived from garlic, has been reported to inhibit the proliferation of various tumor cells by inducing apoptosis. koreamed.orgoup.com The induction of apoptosis by DADS is often dose-dependent and can be mediated through multiple pathways. koreamed.org One of the key mechanisms is the generation of reactive oxygen species (ROS), which can trigger apoptotic cascades. koreamed.orgnih.gov

The apoptotic process induced by DADS involves changes in the expression of key regulatory proteins. koreamed.orgoup.com Studies have shown that DADS treatment can lead to the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins such as Bcl-2. koreamed.orgoup.com Furthermore, the activation of caspases, which are crucial executioners of apoptosis, like caspase-3, is also observed following DADS treatment. koreamed.orgoup.com In some cancer cell lines, DADS has been found to cause cell cycle arrest, further contributing to its anti-proliferative effects. nih.govnih.gov

Table 2: Pro-Apoptotic Effects of Diallyl Disulfide (DADS) on Cancer Cell Lines

Cell Line Effect Molecular Changes Reference
AGS (gastric adenocarcinoma) Decreased cell viability, induced apoptosis Increased ROS, increased expression of Fas, caspase-3, and Bax; decreased Bcl-2 koreamed.org
Human breast cancer cell lines Growth inhibition, induction of apoptosis Upregulation of Bax, downregulation of Bcl-XL, activation of caspase-3 oup.com
Caski (cervical cancer cells) Antiproliferative effect, induced apoptosis Increased intracellular ROS, cell cycle arrest in G0/G1 phase nih.gov
Human colon carcinoma cell lines Induction of cell death Correlation with the number of sulfur atoms in the organosulfur compound nih.gov

Structure-Activity Relationship (SAR) Investigations of Disulfide Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of disulfide derivatives influences their biological activity and for designing more potent and selective compounds. nih.govnih.govajol.infoacs.orgnih.gov

For antibacterial activity, several structural features have been identified as important. In a series of disulfiram-derived asymmetric disulfides, the length of the hydrocarbon chain was found to be a key determinant of activity against Gram-positive bacteria. nih.gov Specifically, derivatives with seven or eight carbon atoms in the chain exhibited the most significant antibacterial effects. nih.gov In another study of aryl alkyl disulfides, nitrophenyl derivatives showed the strongest antibiotic activities, which may be due to the electronic activation of the arylthio moiety, making it a better leaving group for nucleophilic attack on the disulfide bond. core.ac.ukresearchgate.net The nature of the alkyl group also plays a role, with smaller alkyl residues generally providing better activity. core.ac.ukresearchgate.net The disulfide bond itself is a critical feature for the antimicrobial activity of these peptides and compounds. mdpi.comnih.gov

In the context of antifungal activity, studies on substituted aryl methyl disulfides have shown that the presence of electron-withdrawing groups, such as a nitro group in the para position of the phenyl ring, significantly enhances fungitoxicity. researchgate.net This suggests that electronic effects play a major role in the antifungal mechanism of these compounds.

SAR studies also extend to the antioxidant and pro-oxidant activities of organosulfur compounds. For instance, the number of sulfur atoms in diallyl sulfides has been shown to correlate with their capacity to induce apoptosis, with diallyl trisulfide (DATS) being more potent than diallyl disulfide (DADS). nih.gov This highlights the importance of the polysulfide chain length in determining the biological outcome.

Design Principles for Disulfide-Based Prodrugs and Drug Delivery Systems

The strategic incorporation of disulfide bonds, such as the one present in this compound, into prodrugs and drug delivery systems offers a powerful approach for achieving targeted and controlled therapeutic release. This design principle leverages the distinct redox potential differences between the extracellular and intracellular environments.

A key strategy in the design of disulfide-based therapeutics is engineering them to be responsive to glutathione (GSH). escholarship.org The concentration of GSH is significantly higher inside cells (1-10 mM) compared to the extracellular fluid (2-20 μM). escholarship.org This concentration gradient forms the basis for a selective drug release mechanism. Disulfide-linked prodrugs are designed to be stable in the low-GSH extracellular environment, minimizing premature drug release and off-target effects. Upon entering a cell, the high intracellular GSH concentration facilitates a thiol-disulfide exchange reaction, cleaving the disulfide bond and releasing the active therapeutic agent. nih.gov

Furthermore, the nature of the disulfide bond itself can be modulated to fine-tune release kinetics. For example, trisulfide bonds, possessing a lower bond dissociation energy than traditional disulfide bonds, are more susceptible to reduction by GSH. nih.gov This characteristic can be exploited to achieve a more rapid and targeted drug release within the tumor microenvironment. nih.gov The design of self-immolative linkers (SILs) further expands the utility of this approach, allowing for the conjugation and subsequent release of a wide variety of therapeutic cargoes, including those with hydroxyl, carboxyl, and amine functional groups. nih.gov

Table 1: Comparison of Glutathione-Responsive Disulfide Linkers

Linker Type Release Mechanism Relative Release Rate Key Characteristics
Ethylthiol-spacer (ETCSS) Direct cleavage and release. nih.govacs.org Faster Direct coupling of disulfide cleavage with drug release. nih.govacs.org
Acyl-spacer (ACSS) Two-step release via an intermediate. nih.govacs.org Slower Release rate is determined by the stability of the intermediate. nih.govacs.org
Trisulfide Bond Rapid cleavage due to lower bond dissociation energy. nih.gov Very Fast More susceptible to reduction by glutathione compared to disulfides. nih.gov
Self-Immolative Linkers (SILs) Cleavage triggers a cascade reaction to release the drug. nih.gov Tunable Versatile for a wide range of functional groups on the drug. nih.gov

The cellular entry of disulfide-conjugated therapeutics is a critical step that can be modulated through rational design. Two primary pathways for internalization have been identified: endocytosis and a non-endocytotic mechanism known as thiol-mediated uptake (TMU). nih.govchemistryviews.org

The conventional and most dominant route for the uptake of nanoparticles and larger conjugates is endocytosis. nih.gov However, a significant challenge with this pathway is the potential for the therapeutic to become trapped and degraded within endosomes and lysosomes, preventing it from reaching its cytosolic target. nih.gov

Thiol-mediated uptake offers a promising alternative for direct cytosolic delivery. chemistryviews.orgmdpi.com This process involves a dynamic thiol-disulfide exchange reaction between the disulfide bond of the therapeutic conjugate and thiol groups present on the surface of cells. mdpi.com This interaction facilitates the translocation of the cargo across the cell membrane, bypassing the endosomal pathway. nih.gov The efficiency of TMU can be influenced by several factors, including the dihedral angle of the disulfide bond (CSSC angle), which affects its reactivity. mdpi.com Modifying this angle through the use of different substituents can enhance the rate of thiol-disulfide exchange and, consequently, cellular uptake. mdpi.com The number and arrangement of disulfide units on a delivery vehicle can also synergistically promote this uptake mechanism. mdpi.com Pre-treating cells with thiol-blocking agents has been shown to significantly reduce the uptake of disulfide conjugates, confirming the critical role of cell surface thiols in this process. mdpi.com

Table 2: Factors Influencing the Cellular Uptake Mechanism of Disulfide Conjugates

Factor Influence on Uptake Mechanism Rationale
Conjugate Size Larger conjugates favor endocytosis. nih.gov The capacity of the thiol-mediated uptake pathway may be limited for larger entities. nih.gov
Disulfide Bond Reactivity Higher reactivity enhances thiol-mediated uptake. mdpi.com A more favorable CSSC dihedral angle increases the rate of thiol-disulfide exchange. mdpi.com
Cell Surface Thiol Density Higher density increases the potential for thiol-mediated uptake. mdpi.com More available thiol groups on the cell surface facilitate the exchange reaction. mdpi.com
Presence of Targeting Ligands Can promote receptor-mediated endocytosis. Specific ligands can direct the conjugate to endocytic pathways.
Use of Thiol Blockers Inhibits thiol-mediated uptake. mdpi.com Blocking cell surface thiols prevents the initial disulfide exchange reaction. mdpi.com

Disulfide-functionalized nanocarriers provide a sophisticated platform for achieving spatiotemporally controlled drug release. The release kinetics from these systems are governed by the intricate interplay of the nanocarrier's architecture and the surrounding biological environment. nih.gov

The design of the nanocarrier itself plays a pivotal role. For instance, in micellar systems, crosslinking the shell of the micelle with disulfide bonds can effectively prevent premature drug leakage under normal physiological conditions. hep.com.cn Upon exposure to the reducing intracellular environment, these crosslinks are cleaved, leading to the destabilization of the micelle and a rapid release of the encapsulated drug. hep.com.cn The rate and extent of this release can be precisely tuned by controlling the density of the disulfide crosslinks. hep.com.cn

The location of the disulfide bond within the nanocarrier is another critical design parameter. Placing disulfide bonds at the core-shell interface of a nanocarrier can lead to "shell-shedding" in response to glutathione. This process exposes the drug-loaded core and facilitates rapid drug release. mdpi.com Conversely, incorporating disulfide bonds within the core of a nanocarrier can result in a more sustained release profile as the carrier gradually degrades.

Furthermore, combining disulfide-based release mechanisms with other stimuli-responsive elements, such as pH-sensitive linkers, allows for the development of multi-responsive nanocarriers. rsc.orgacs.org These systems can be engineered to first respond to the acidic pH of the tumor microenvironment or endosomes, followed by a glutathione-triggered release of the therapeutic payload, providing an additional layer of targeting and control. rsc.orgacs.org

Table 3: Relationship Between Nanocarrier Design and Drug Release Kinetics

Nanocarrier Design Feature Effect on Release Kinetics Mechanism of Action
Disulfide Cross-linked Shell Slow release in normal conditions, rapid release in reducing environment. hep.com.cn Prevents drug leakage; cleavage of crosslinks destabilizes the carrier. hep.com.cn
Disulfide Bonds at Core-Shell Interface "Shell-shedding" leading to rapid release. mdpi.com GSH-mediated cleavage of the shell exposes the drug-loaded core. mdpi.com
Disulfide Bonds within the Core Sustained release. Gradual degradation of the nanocarrier core upon disulfide cleavage.
Dual pH and Glutathione-Responsiveness Sequential, enhanced release. rsc.orgacs.org Acidic pH triggers initial change, followed by GSH-mediated drug release. rsc.orgacs.org

V. Advanced Analytical Methodologies for Characterization of Butyl Ethyl Disulfide

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile compounds like butyl ethyl disulfide. Gas and liquid chromatography are particularly well-suited for this purpose, offering high resolution and the ability to couple with various detectors for selective quantification.

Gas chromatography is a primary technique for the analysis of volatile sulfur compounds. The choice of detector is critical for achieving the desired selectivity and sensitivity.

A Flame Ionization Detector (FID) is a universal detector for organic compounds and responds to virtually all carbon-containing compounds. gcms.czosha.gov When analyzing for this compound, GC-FID provides a robust and reliable method for quantification, especially when the sample matrix is relatively simple. googleapis.com The response of the FID is proportional to the number of carbon atoms in the analyte, making it a valuable tool for general profiling of organic compounds in a sample. gcms.cz For complex samples, heart-cutting techniques can be employed to isolate components that co-elute with the matrix, trapping them and re-injecting them onto a secondary column for better separation before detection by FID. googleapis.com

The Electron Capture Detector (ECD), in contrast, is a highly selective detector that is particularly sensitive to electronegative compounds, such as those containing halogens, nitrogen, and oxygen. scioninstruments.com While not typically the primary choice for simple alkyl disulfides, its utility comes into play when analyzing for specific decomposition products or in complex environmental samples where halogenated compounds might be present. scioninstruments.comcdut.edu.cnresearchgate.net The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. scioninstruments.com This high selectivity makes it less prone to interference from hydrocarbon matrices. researchgate.net

Table 1: Illustrative GC Conditions for Volatile Sulfur Compound Analysis

Parameter Setting
Column DB-1, 30 m x 0.53 mm, 3.00 µm film thickness gcms.cz
Carrier Gas Helium, constant pressure at 30 cm/s (at 40 °C) gcms.cz
Oven Program 40 °C for 5 min, then ramp to 260 °C at 10 °C/min gcms.cz
Injector Split 1:10, 250 °C gcms.cz
Detector (FID) 300 °C gcms.cz

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the analysis of disulfides and their corresponding thiols. lu.seacs.orgnih.gov HPLC is particularly advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC. csic.es The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For disulfide analysis, reversed-phase HPLC with a C18 column is commonly employed. acs.org Detection can be achieved using a UV detector, as the disulfide bond exhibits absorbance in the low UV region. rsc.org More sophisticated detection methods, such as chemiluminescence with a manganese(IV) reagent, can provide direct and highly sensitive detection for both thiols and disulfides in a single chromatographic run. acs.org This is particularly useful for studying redox processes where both species are of interest. acs.org The progress of reactions involving disulfides, such as metathesis, can be effectively monitored by HPLC. rsc.org

Table 2: Representative HPLC Parameters for Disulfide Analysis

Parameter Setting
Column C18 acs.org
Mobile Phase Acetonitrile/Water gradient csic.esrsc.org
Flow Rate 1 mL/min rsc.org
Detector UV at 254 nm rsc.org or Manganese(IV) Chemiluminescence acs.org
Injection Volume 20 µL

Spectroscopic and Spectrometric Characterization

While chromatography excels at separation, spectroscopy and spectrometry are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. nih.gov

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals correspond to the different chemical environments of the hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the methyl and methylene (B1212753) protons of the ethyl group and the four sets of methylene protons of the butyl group, with characteristic splitting due to spin-spin coupling with adjacent protons. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comacs.org Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts are indicative of their bonding environment. acs.org The carbons attached to the sulfur atoms will be significantly deshielded compared to the other aliphatic carbons. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃ (ethyl) ~1.3 ~14
CH₂ (ethyl) ~2.7 ~38
CH₂ (butyl, α to S) ~2.7 ~42
CH₂ (butyl, β to S) ~1.7 ~31
CH₂ (butyl, γ to S) ~1.4 ~22
CH₃ (butyl) ~0.9 ~13

Note: These are approximate values and can vary based on the specific instrument and conditions.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. nih.govnist.gov When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for the identification of volatile compounds in complex mixtures. rsc.org

In the mass spectrum of this compound (C₆H₁₄S₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (150.3 g/mol ). nih.govnist.gov The fragmentation of unsymmetrical dialkyl disulfides upon electron ionization is characterized by several key pathways. cdnsciencepub.com These include the cleavage of the carbon-sulfur bond, leading to the formation of hydrocarbon ions, and the formation of RS⁺ ions. cdnsciencepub.com A particularly favored decomposition route for many dialkyl disulfides is an intramolecular hydrogen transfer that results in the formation of RSSH⁺˙ and R'SSH⁺˙ ions. cdnsciencepub.com The analysis of these fragment ions provides definitive structural information and allows for the unambiguous identification of this compound. cdnsciencepub.com

Table 4: Major Fragment Ions Expected in the Mass Spectrum of this compound

m/z Ion Formula Description
150 [C₆H₁₄S₂]⁺˙ Molecular Ion
121 [C₄H₉S₂]⁺ Loss of ethyl group
93 [C₂H₅S₂]⁺ Loss of butyl group
89 [C₄H₉S]⁺ Butylthiyl cation
61 [C₂H₅S]⁺ Ethylthiyl cation
57 [C₄H₉]⁺ Butyl cation
29 [C₂H₅]⁺ Ethyl cation

Electrochemical Methods for Redox State Determination of Disulfides

Electrochemical methods are particularly useful for studying the redox behavior of disulfide bonds. nih.govacs.organtecscientific.com These techniques can provide insights into the ease of reduction or oxidation of the disulfide linkage, which is fundamental to its chemical reactivity. rsc.org

Cyclic voltammetry is a commonly used electrochemical technique to investigate redox processes. nih.govrsc.org For disulfides, this technique can be used to determine the reduction potential, which corresponds to the cleavage of the S-S bond to form two thiolates. caltech.edugoogle.com This process is often irreversible. caltech.edu The reduction of disulfides can be achieved electrochemically, offering a clean, reagent-free alternative to chemical reducing agents. antecscientific.comnih.gov This is particularly advantageous in applications where the introduction of chemical reductants could interfere with subsequent analyses, such as mass spectrometry. nih.gov The electrochemical reduction can be performed in a flow-through cell, allowing for online coupling with other analytical techniques. antecscientific.comnih.gov The efficiency of the reduction can be controlled by adjusting the applied potential. nih.gov

Emerging Analytical Approaches and Challenges in Disulfide Quantification

The accurate quantification of this compound, a volatile sulfur compound (VSC), presents significant analytical challenges due to its low concentrations in various matrices, high volatility, and potential for chemical transformation during analysis. researchgate.netmdpi.com Modern analytical chemistry is continuously evolving to address these difficulties, with a strong trend towards hyphenated chromatographic and mass spectrometric techniques that offer enhanced sensitivity and selectivity. nih.goviwaponline.com

Emerging Analytical Approaches

The primary modern approach for the analysis of VSCs like this compound is gas chromatography (GC) coupled with a variety of sensitive and selective detectors. iwaponline.com However, recent advancements have focused on improving sample preparation, separation efficiency, and detection capabilities.

Advanced Sample Preparation: Headspace solid-phase microextraction (HS-SPME) has become a method of choice for extracting and preconcentrating volatile compounds from complex samples before GC analysis. mdpi.com Optimization of SPME parameters such as fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane), extraction time, temperature, and sample matrix modifications (e.g., adjusting ethanol (B145695) concentration and salt addition) can significantly improve sensitivity for VSCs. mdpi.com For instance, research on VSCs in alcoholic beverages demonstrated that diluting samples and adding salt enhances the extraction efficiency of sulfur compounds. mdpi.com

Multidimensional Gas Chromatography (MDGC): For highly complex matrices where co-elution can obscure target analytes, multidimensional gas chromatography (GCxGC) offers superior separation power. mdpi.com This technique utilizes two columns with different stationary phases to resolve compounds that would otherwise overlap in a single-dimension separation. mdpi.com

Mass Spectrometry-Based Techniques: Mass spectrometry (MS) is the leading detection technique for the characterization of disulfides. nih.govnih.gov When coupled with GC (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and detailed molecular information. genedata.com Tandem mass spectrometry (MS/MS) further enhances selectivity and allows for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. purdue.edu Recent developments include novel ionization techniques and high-resolution mass analyzers, such as Time-of-Flight (TOF), that improve mass accuracy and resolution. mdpi.com

Novel Sensor Technologies: Researchers are exploring the use of specialized gas sensors, such as metal oxide semiconductor (MOS) gas sensors combined with GC separation technology, for the rapid and sensitive measurement of VSCs. jsstec.org These systems have shown promise for the quantitative and qualitative analysis of sulfur compounds like hydrogen sulfide, methyl mercaptan, dimethyl sulfide, and dimethyl disulfide. jsstec.org

Challenges in Disulfide Quantification

The quantification of this compound is fraught with challenges that stem from both its inherent chemical properties and the complexity of the matrices in which it is found.

Sample Matrix Complexity and Interference: this compound is often present in complex matrices such as foods, beverages, or biological samples. researchgate.netmdpi.com These matrices contain numerous other compounds that can interfere with the analysis, leading to a "combinatorial explosion" of possible signals and making it difficult to isolate and accurately quantify the target analyte. genedata.com Matrix effects can also suppress or enhance the instrument's response, requiring the use of matrix-matched standards or stable isotope dilution analysis (SIDA) for accurate quantification. acs.org

Low Concentration and High Volatility: As a potent aroma compound, this compound can be impactful at very low concentrations, often at ng/L or µg/L levels. researchgate.net Its high volatility makes it prone to loss during sample collection and preparation. researchgate.net This necessitates highly sensitive detection methods and efficient pre-concentration techniques like purge-and-trap or SPME. acs.org

Chemical Reactivity and Artifact Formation: The disulfide bond is susceptible to reduction, oxidation, and scrambling (disulfide interchange), particularly during sample preparation and thermal analysis in a GC inlet. purdue.eduresearchgate.net This reactivity can lead to the formation of artifacts or the degradation of the analyte, resulting in inaccurate quantification. researchgate.net Careful control of sample handling conditions, such as pH and temperature, is critical to maintain the integrity of the disulfide bond. nih.gov

Method Validation and Standardization: Developing a robust and reproducible analytical method is challenging. A method developed for one matrix may not be directly applicable to another. For example, the high ethanol content in spirits can significantly decrease the sensitivity of HS-SPME for VSCs compared to its application in wine or beer. mdpi.com Each method requires careful optimization and validation, including assessing linearity, detection limits, precision, and recovery. iwaponline.com

The following table summarizes key aspects of modern analytical techniques applicable to the quantification of this compound.

Analytical TechniquePrincipleAdvantages for this compound AnalysisChallenges and Limitations
HS-SPME-GC-MSHeadspace solid-phase microextraction (HS-SPME) for extraction and pre-concentration, followed by Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for detection and identification.High sensitivity for volatile compounds, solvent-free extraction, requires small sample volume, provides structural information for confident identification. mdpi.comMatrix effects (especially from ethanol), fiber-to-fiber variability, potential for analyte degradation at high GC inlet temperatures. mdpi.com
GCxGC-TOF-MSTwo-dimensional gas chromatography (GCxGC) provides enhanced separation, coupled to a high-resolution Time-of-Flight Mass Spectrometer (TOF-MS).Superior peak capacity and resolution for complex matrices, reduces co-elution, accurate mass data improves compound identification. mdpi.comComplex data processing, higher instrument cost, requires specialized expertise for method development and data analysis.
LC-MS/MS with DerivatizationLiquid Chromatography (LC) separation of disulfide derivatives, followed by tandem mass spectrometry (MS/MS) for highly selective quantification.Applicable to less volatile disulfides, derivatization can improve stability and ionization efficiency, high selectivity from MS/MS reduces interferences. acs.orgDerivatization adds extra steps to sample preparation, potential for incomplete reactions, may not be suitable for highly volatile disulfides.
GC with Sulfur-Selective Detectors (e.g., SCD, FPD)GC separation coupled with a detector specifically sensitive to sulfur-containing compounds, such as a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD).Extremely high selectivity for sulfur compounds, reduces interference from non-sulfur matrix components, often provides equimolar response to sulfur. acs.orgProvides no structural information (risk of misidentification), FPD response can be non-linear and subject to quenching from co-eluting hydrocarbons. acs.org

Vi. Environmental Fate and Degradation Pathways of Butyl Ethyl Disulfide

Atmospheric Transformation Mechanisms: Photochemical Oxidation

Once released into the atmosphere, butyl ethyl disulfide is subject to photochemical oxidation, primarily through reactions with hydroxyl (OH) radicals. epa.govepa.gov The rate of this degradation is a key factor in determining the compound's atmospheric lifetime.

Detailed research findings from the U.S. Environmental Protection Agency (EPA) provide estimates for the atmospheric fate of several alkyl disulfides. For disulfides in a category of reclaimed substances, the atmospheric half-life is estimated to be approximately 30 minutes due to photooxidation by hydroxyl radicals. epa.gov This rapid degradation suggests that this compound is not likely to persist for long periods in the atmosphere or undergo long-range transport. The estimated rates of hydroxyl radical reactivity for dimethyl disulfide (DMDS) have been shown to compare well with actual measured values, lending confidence to these predictions. epa.gov

While the reaction with OH radicals is the dominant atmospheric sink, reactions with other oxidants like ozone (O₃) can also contribute to the transformation of sulfur compounds in the atmosphere. nih.gov However, for many alkyl sulfides, the reaction rates with ozone are generally slower than with OH radicals. nih.gov

Table 1: Estimated Atmospheric Half-life of Alkyl Disulfides

Compound Estimated Atmospheric Half-life
Alkyl Disulfides (general) ~ 30 minutes epa.gov
Dimethyl Disulfide (DMDS) 0.56 vs. 1.2 hours (estimated vs. actual) epa.gov

Aquatic and Soil Degradation: Hydrolysis and Biodegradation Studies

The fate of this compound in aquatic and soil environments is primarily determined by its stability in water (hydrolysis) and its susceptibility to microbial degradation.

Hydrolysis: Information on the hydrolysis of this compound is limited. The HYDROWIN model, a tool used for estimating aqueous stability, was unable to calculate a hydrolysis rate for this class of compounds. epa.govepa.gov Generally, disulfide bonds can undergo cleavage under certain conditions, but specific data on the rate of this process for this compound in environmental settings are not readily available. scispace.com

Biodegradation: Biodegradation is expected to be a significant degradation pathway for this compound in both water and soil. nih.govasm.org Studies on analogous compounds provide insight into the potential mechanisms. For instance, various microorganisms have been shown to degrade dimethyl disulfide (DMDS) and other alkyl sulfides. nih.govasm.org A marine bacterium, identified as a Thiobacillus species, has demonstrated the ability to grow on a range of alkyl sulfides, including dibutyl disulfide, under both aerobic and anaerobic (denitrifying) conditions. asm.org This suggests that microorganisms possessing the necessary enzymatic machinery can utilize this compound as a source of carbon and sulfur. asm.org

The biodegradation of tert-butyl mercaptan has been shown to proceed through the formation of di-tert-butyl disulfide as an intermediate, which is then further degraded. omicsonline.org Similarly, the degradation of ethyl mercaptan can lead to the formation of diethyl disulfide, which is subsequently mineralized by bacteria such as Pseudomonas sp. researchgate.net These studies suggest a common pathway for the microbial breakdown of disulfides, likely involving the enzymatic cleavage of the S-S bond followed by the metabolism of the resulting thiols. omicsonline.orgresearchgate.net

Environmental Partitioning and Transport Modeling for Alkyl Disulfides

The movement of this compound between air, water, soil, and biota is predicted by its physicochemical properties. Key parameters for environmental partitioning include the octanol-water partition coefficient (log Kₒw), water solubility, vapor pressure, and Henry's Law constant. epa.govepa.gov

Modeling studies, such as those using EPI Suite™, utilize these properties to predict the environmental distribution of a chemical. epa.gov For this compound, the relatively high log Kₒw and low water solubility suggest a tendency to partition from water into organic phases, such as soil organic matter and lipids in organisms. epa.gov Its vapor pressure and Henry's Law constant indicate a potential for volatilization from water and moist soil surfaces into the atmosphere. epa.gov

Table 2: Estimated Physicochemical Properties of this compound

Property Value Source
Melting Point (°C) -21.8 epa.gov
Boiling Point (°C) 200.4 epa.gov
Vapor Pressure (mmHg @ 25°C) 0.35 epa.gov
Octanol/Water Partition Coefficient (log Kₒw) 3.84 epa.gov
Water Solubility (g/L) 0.04 epa.gov

Bioavailability and Biotransformation of this compound in Ecological Systems

The bioavailability of this compound to organisms is influenced by its environmental partitioning. Its lipophilic nature (indicated by the high log Kₒw) suggests a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. epa.govsrs.gov

Once absorbed, this compound is expected to undergo biotransformation. A key metabolic pathway for disulfides in biological systems is the thiol-disulfide exchange reaction. wikipedia.orgnih.govnih.gov In this process, the disulfide bond of this compound can react with endogenous thiols, such as glutathione (B108866), leading to the formation of mixed disulfides and ultimately the cleavage of the original molecule. wikipedia.org This is a crucial mechanism for both the detoxification and the biological activity of disulfide-containing compounds. mdpi.com

Enzymes such as protein disulfide isomerase facilitate disulfide bond formation and rearrangement, and similar enzymatic systems may be involved in the metabolism of exogenous disulfides. nih.gov Studies on fish have shown that they possess various antioxidant systems and metabolic pathways to handle xenobiotics, which would likely include the biotransformation of compounds like this compound. matis.isacs.org The metabolism of fatty acids has been shown to impact disulfide bond formation in bacteria, highlighting the intricate link between cellular metabolism and the processing of disulfide compounds. plos.org The degradation products of biotransformation would likely include the corresponding butyl and ethyl thiols, which can then be further metabolized. asm.org

Vii. Computational Chemistry and Molecular Modeling of Butyl Ethyl Disulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental electronic characteristics that govern the behavior of butyl ethyl disulfide. These calculations can predict molecular properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) Applications to Disulfide Bond Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of the disulfide bond in molecules like this compound. A key parameter derived from these calculations is the Bond Dissociation Energy (BDE), which quantifies the strength of the sulfur-sulfur (S-S) bond and is crucial for understanding the compound's stability and chemical reactivity.

The BDE of the S-S bond in dialkyl disulfides is significantly influenced by the surrounding chemical and electronic environments. researchgate.net For aliphatic disulfides, the BDE is typically around 60 kcal/mol. frontiersin.org DFT calculations have been employed to determine these energies, with the accuracy of the prediction depending on the chosen functional and basis set. frontiersin.orgpublish.csiro.au For example, the calculated BDE for diethyl disulfide (Et₂S₂), a close analog to this compound, is approximately 59.46 kcal/mol, which shows excellent agreement with values calculated using other high-level DFT methods. researchgate.net The nature of the substituent groups attached to the sulfur atoms can impact the S-S bond strength. publish.csiro.au Furthermore, the torsional energy associated with the C-S-S-C dihedral angle is a significant variable that correlates with the disulfide's redox potential. publish.csiro.au

Table 1: Typical Bond Dissociation Energies (BDEs) for Disulfides

Disulfide TypeTypical S-S BDE (kcal/mol)Source
Aliphatic~60 frontiersin.org
Aromatic (Diphenyl)~48 frontiersin.org
Sulfenamides (S-N bond)~33 frontiersin.org

This table provides representative values; actual BDEs can vary based on specific molecular structure and environment.

Transition State Theory and Reaction Pathway Elucidation for this compound Analogues

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain reaction rates. solubilityofthings.com When combined with quantum chemical calculations, TST allows for the detailed elucidation of reaction pathways by identifying and characterizing high-energy transition state structures. solubilityofthings.comnih.gov For analogues of this compound, this approach is critical for understanding mechanisms such as thermal decomposition.

For instance, in the pyrolysis of di-tert-butyl disulfide, a bulkier analogue, quantum chemistry methods have been used to find transition states for its unimolecular decomposition, which helps to explain the formation of products like isobutene and hydrogen disulfide. rsc.org The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a key determinant of the reaction rate and can be calculated using these computational methods. solubilityofthings.com By modeling the potential energy surface, researchers can map the transformation from reactants to products through the transition state, providing insights into reaction feasibility and kinetics. rsc.org

Automated Reaction Mechanism Generation (RMG) for Organosulfur Compounds

Automated Reaction Mechanism Generation (RMG) is a sophisticated software tool used to construct complex reaction networks for chemical processes like pyrolysis and combustion. mit.edursc.orgmit.edu RMG systematically generates elementary reactions for a given set of compounds by utilizing a database of reaction families and their associated kinetic parameters. mit.eduacs.org

For organosulfur compounds such as this compound, RMG can predict the products of thermal decomposition and identify the most critical reaction pathways. rsc.orgmit.edu This has been successfully applied to model the thermal decomposition of various sulfides. mit.edursc.org The kinetic and thermochemical parameters used within RMG are often derived from high-level quantum chemistry calculations, such as CBS-QB3 or CCSD(T), to ensure accuracy. rsc.orgmit.edu The use of RMG has been instrumental in developing detailed kinetic models for sulfur chemistry, although it has been noted that models may sometimes miss pathways for certain processes, like the radical-induced decomposition of thiols. mit.edu

Molecular Dynamics Simulations of this compound Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of the behavior of this compound in condensed phases (liquid or solid). MD simulations can provide insights into:

Liquid Structure: The spatial arrangement and orientation of molecules in the liquid state. For analogous compounds like dibutyl disulfide, simulations show a preference for gauche conformations, which have C-S-S-C dihedral angles around 75–105°, to minimize steric repulsions.

Interactions with Surfaces: Reactive MD simulations have been used to study the reactions of disulfides, such as di-tert-butyl disulfide, on iron surfaces, which is relevant to understanding tribochemical processes (chemistry occurring at sliding interfaces). mdpi.comresearchgate.net

Membrane Interactions: Simulations have also been employed to understand how disulfide-containing molecules interact with and penetrate cell membranes, showing how molecular structure can lead to significant distortion of the lipid bilayer. mdpi.com

The accuracy of these simulations depends heavily on the quality of the underlying force field, which is a set of parameters that defines the potential energy of the system.

In Silico Screening for Solvents and Interactions Relevant to this compound

In silico (computational) screening methods are used to rapidly assess the properties of a compound in various environments, such as different solvents. 3ds.com3ds.com These techniques are valuable for identifying optimal solvents for processes like extraction or for understanding intermolecular interactions. researchgate.netacs.org

For disulfides, methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict thermodynamic properties such as solubilities and partition coefficients in a wide range of solvents. 3ds.comacs.org This is highly efficient for screening large numbers of potential solvents to find the most suitable ones for a specific application. 3ds.com3ds.com Quantum chemical calculations are also used to analyze the intermolecular forces, such as van der Waals and weak hydrogen bond forces, between the disulfide and solvent molecules, providing a mechanistic understanding of the interactions. researchgate.net This approach has been used to screen solvents for the removal of dimethyl disulfide from fuel ethers. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are frequently used to predict spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectra: Quantum chemical calculations can predict ¹³C and ¹H NMR chemical shifts. conicet.gov.ar Experimental ¹³C NMR data for this compound is available in public databases. nih.gov

Vibrational Spectra (IR): DFT calculations can accurately predict infrared spectra. For related sulfur-containing molecules, functionals like B3LYP have been shown to reproduce experimental IR spectra well. researchgate.net

X-ray Absorption Spectra: Near edge X-ray absorption fine structure (NEXAFS) spectroscopy is a powerful technique for probing the chemical environment of sulfur atoms. Theoretical calculations are crucial for interpreting these spectra and have been used to identify the characteristic spectral features of the S-S and S-C bonds in various disulfides, including methyl ethyl disulfide. rsc.org

Conformational Analysis: this compound can exist in various conformations due to rotation around its single bonds. Computational calculations can determine the relative energies of these conformers. The C-S-S-C dihedral angle is a critical parameter, with values typically near 90° to minimize steric strain. conicet.gov.ar For a similar molecule, di-tert-butyl disulfide, the global minimum energy conformation was calculated to have a C-S-S-C dihedral angle of 81.0°. conicet.gov.ar

Viii. Emerging Research Areas and Future Perspectives for Butyl Ethyl Disulfide

Integration of Butyl Ethyl Disulfide in Advanced Functional Materials

The incorporation of disulfide bonds into polymers is a burgeoning field for the creation of "smart" materials that can respond to their environment. While research has broadly focused on various disulfide-containing molecules, the principles can be extended to this compound.

Redox-responsive polymers are materials that change their properties in response to a reducing or oxidizing environment. The disulfide bond is a key functional group for imparting this responsiveness. In the context of this compound, its integration into a polymer backbone would create materials that can degrade or change their structure in the presence of specific chemical triggers. nih.govacs.orgmdpi.comresearchgate.net

The primary mechanism involves the cleavage of the disulfide bond in the presence of reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations within certain cellular environments, such as in tumor cells. mdpi.comdovepress.com This targeted degradation makes such polymers highly promising for applications like drug delivery systems, where the therapeutic agent is released specifically at the desired site. hep.com.cn

Table 1: Potential Characteristics of this compound in Redox-Responsive Polymers

FeatureImplication for this compound-Containing PolymersSupporting Rationale
Stimulus-Responsiveness Degradation or structural change in response to reducing agents (e.g., GSH). mdpi.comdovepress.comThe disulfide bond is susceptible to cleavage by thiols.
Biocompatibility The simple alkyl chains (butyl and ethyl) suggest good potential for biocompatibility.Aliphatic disulfides are generally less toxic than aromatic ones.
Tunable Properties The concentration of this compound units within the polymer could control the degradation rate and extent.Higher disulfide density allows for more cleavage points.

This table is predictive and based on the general behavior of disulfide-containing polymers.

The reversible nature of the disulfide bond also makes it an ideal candidate for creating self-healing materials. When a polymer network containing disulfide bonds is damaged, the bonds can reform across the fractured interface, restoring the material's integrity. This process can often be facilitated by heat or light. rsc.orgacs.orggoogle.com

While specific studies on this compound in self-healing polymers are not prevalent, the principles of disulfide exchange reactions are directly applicable. rsc.org The incorporation of this compound as a cross-linker or a pendant group in a polymer network could yield materials with the ability to repair themselves, thereby extending their lifespan and improving their sustainability. acs.org

Novel Therapeutic and Diagnostic Applications

The disulfide bond is a key feature in many biologically active molecules and is being explored for novel therapeutic and diagnostic purposes. While research directly on this compound is limited, the broader class of disulfides shows significant potential.

Disulfide-containing molecules are being investigated as prodrugs, where the disulfide bond masks the active form of a drug until it reaches a specific, reducing environment in the body, such as a tumor. dovepress.com This strategy enhances the drug's efficacy and reduces side effects. Given its simple structure, this compound could serve as a fundamental building block or a fragment in the design of such targeted drug delivery systems. ontosight.ai

In diagnostics, the redox-responsive nature of the disulfide bond can be harnessed to create probes that signal the presence of specific reducing agents, which can be indicative of certain disease states.

Green Chemistry Principles in the Synthesis and Application of this compound

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste and use less hazardous substances. The synthesis of unsymmetrical disulfides like this compound has been a focus of these efforts.

Traditional methods for creating unsymmetrical disulfides can be inefficient and produce significant waste. Recent research has focused on developing cleaner, more efficient catalytic methods. These include aerobic oxidation of thiols and iodine-mediated reactions in water, which are more environmentally friendly. rsc.orgresearchgate.net Such advancements make the production of this compound more sustainable and economically viable for potential large-scale applications. researchgate.net

Table 2: Comparison of Synthetic Methods for Unsymmetrical Disulfides

MethodTraditional ApproachesGreen Chemistry Approaches
Oxidants Often use harsh and toxic reagents.Utilize air (oxygen) or mild oxidants like hydrogen peroxide. researchgate.netgoogle.com
Solvents Frequently rely on volatile organic compounds.Employ water or bio-based solvents like ethyl lactate. rsc.orgresearchgate.net
Catalysts May use heavy metals.Focus on reusable, non-toxic catalysts or catalyst-free systems. researchgate.net
Byproducts Can generate significant chemical waste.Designed to minimize waste and improve atom economy.

Development of High-Throughput Screening Methodologies for Disulfide Bioactivity

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. nih.govacs.org As the interest in disulfide-containing compounds for therapeutic applications grows, HTS methods are being developed to efficiently screen libraries of these molecules. epa.govhabitablefuture.org

These methods can identify compounds with specific activities, such as antimicrobial or anticancer effects. While this compound itself may not be the primary target of these screens, the development of HTS platforms for disulfides is crucial for discovering novel applications and understanding the structure-activity relationships within this class of compounds. This could indirectly spur research into the potential bioactivities of simpler disulfides like this compound. researchgate.net

Multiscale Modeling and Predictive Analytics for this compound Systems

Computational modeling is a powerful tool for predicting the behavior of chemical systems, from the molecular to the macroscopic level. dtu.dkunibo.it For this compound, multiscale modeling could be used to predict its properties and interactions in various environments.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying butyl ethyl disulfide in complex mixtures?

This compound is typically analyzed via gas chromatography (GC) paired with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). Key parameters include:

  • Column selection : Polar capillary columns (e.g., INNOWAX) for optimal separation of disulfides from other volatile organics .
  • Sample preparation : Activated carbon adsorption followed by solvent desorption (e.g., carbon disulfide) to concentrate trace amounts .
  • Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in environmental or biological samples .

Advanced: How can researchers design experiments to resolve contradictions in reported reactivity of this compound under varying pH conditions?

Contradictory reactivity data often arise from differences in experimental conditions. A robust approach includes:

  • Controlled pH titration : Systematically vary pH (2–12) while monitoring disulfide stability via UV-Vis spectroscopy (absorbance at 260–280 nm for S–S bonds) .
  • Competing reaction analysis : Introduce nucleophiles (e.g., thiols) or oxidants (e.g., H2O2) to isolate pH-dependent pathways .
  • Data normalization : Report results relative to a stable reference compound (e.g., dimethyl disulfide) to account for instrument drift .

Basic: What synthetic routes are most efficient for producing high-purity this compound in laboratory settings?

The thiol-disulfide exchange reaction is widely used:

Reactants : Combine 1-butanethiol and ethyl mercaptan with an oxidizing agent (e.g., I2 or O2) .

Purification : Distill under reduced pressure (40–60°C) to separate byproducts (e.g., trisulfides) .

Purity validation : Confirm via <sup>1</sup>H NMR (δ 1.0–1.5 ppm for butyl CH3, δ 2.5–3.0 ppm for S–CH2) .

Advanced: How can computational modeling (e.g., DFT) predict the interaction of this compound with biological membranes?

Density functional theory (DFT) simulations can model:

  • Partition coefficients : Calculate logP values to predict lipid bilayer penetration .
  • Binding affinities : Use molecular docking to assess interactions with membrane proteins (e.g., ion channels) .
  • Validation : Compare computational results with experimental data from fluorescence quenching assays .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

  • Ventilation : Use fume hoods to mitigate inhalation risks due to volatility .
  • Glove selection : Nitrile gloves (≥0.11 mm thickness) for splash protection; avoid latex due to permeability .
  • Spill management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste .

Advanced: How does this compound’s environmental persistence correlate with its structural analogs (e.g., dimethyl disulfide)?

  • Hydrolysis studies : Compare half-lives in aqueous systems (pH 7, 25°C) using GC-FID .
  • Photodegradation : Expose to UV light (254 nm) and quantify degradation products via LC-MS .
  • Structure-activity relationships : Longer alkyl chains (butyl vs. methyl) reduce volatility but increase soil adsorption .

Basic: What spectroscopic techniques are suitable for characterizing this compound’s molecular structure?

  • IR spectroscopy : Confirm S–S bonds (~500 cm<sup>-1</sup>) and alkyl groups (C–H stretches at 2800–3000 cm<sup>-1</sup>) .
  • NMR : <sup>13</sup>C NMR distinguishes butyl (δ 22–34 ppm) and ethyl (δ 10–15 ppm) carbons adjacent to sulfur .
  • Raman spectroscopy : Non-destructive analysis of crystalline or liquid samples (peak at 510–525 cm<sup>-1</sup> for S–S) .

Advanced: How can researchers address discrepancies between theoretical and experimental dipole moments of this compound?

  • Method refinement : Re-evaluate DFT basis sets (e.g., B3LYP/6-311+G(d,p)) for sulfur-containing compounds .
  • Solvent effects : Measure dipole moments in solvents of varying polarity (e.g., hexane vs. DMSO) using dielectric spectroscopy .
  • Error analysis : Quantify instrument calibration uncertainties and conformational flexibility in solution .

Basic: What are the key considerations for storing this compound to prevent degradation?

  • Temperature : Store at –20°C under inert gas (N2 or Ar) to inhibit oxidation .
  • Container material : Use amber glass vials with PTFE-lined caps to avoid leaching .
  • Stability monitoring : Perform GC-FID assays monthly to detect decomposition (e.g., thiol formation) .

Advanced: How can isotope-labeling studies (e.g., <sup>34</sup>S) elucidate the metabolic pathways of this compound in vivo?

  • Tracer design : Synthesize <sup>34</sup>S-labeled this compound via isotopic exchange .
  • Mass spectrometry : Track labeled metabolites in urine or plasma using high-resolution LC-MS .
  • Pathway mapping : Integrate data with enzyme inhibition assays (e.g., glutathione reductase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.